molecular formula C12H15NS B8050102 Spiro[cyclobutane-1,2'-thiochroman]-4'-amine

Spiro[cyclobutane-1,2'-thiochroman]-4'-amine

Cat. No.: B8050102
M. Wt: 205.32 g/mol
InChI Key: CKDGDFKMPGOFJM-UHFFFAOYSA-N
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Description

Spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine is a spirocyclic compound characterized by a unique structure where two rings are connected through a single spiro atom

Properties

IUPAC Name

spiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11/h1-2,4-5,10H,3,6-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDGDFKMPGOFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds, including Spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine, often involves cycloaddition reactions. One common method is the [2+2] cycloaddition of cyclic allenes . Another approach involves the reaction of isatins, oxindoles, and indenoquinoxalines with nitroalkenes or chalcones in the presence of proline or thioproline . These reactions typically require specific conditions such as the use of catalysts and controlled temperatures to achieve high yields.

Industrial Production Methods

Industrial production of spirocyclic compounds may involve large-scale cycloaddition reactions using automated reactors. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields . Additionally, the purification of the final product often involves techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines.

Mechanism of Action

The mechanism of action of Spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[3,4-dihydrothiochromene-2,1’-cyclobutane]-4-amine is unique due to its specific ring structure and the presence of a sulfur atom, which can impart distinct chemical and biological properties

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